molecular formula C19H13FN2 B13761921 N-(4-fluorophenyl)acridin-9-amine CAS No. 62382-99-4

N-(4-fluorophenyl)acridin-9-amine

Cat. No.: B13761921
CAS No.: 62382-99-4
M. Wt: 288.3 g/mol
InChI Key: WWNKWWZKEHPLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)acridin-9-amine is a derivative of the 9-aminoacridine scaffold, a class of compounds recognized for its significant potential in therapeutic research, particularly in oncology. The core acridine structure is a planar tricyclic molecule that enables it to intercalate into DNA, a property that underpins many of its research applications. This interaction with nucleic acids can lead to the disruption of DNA replication and transcription processes. Furthermore, certain 9-aminoacridine derivatives are investigated for their ability to inhibit crucial enzymes like topoisomerases, which are validated targets in cancer therapy . Recent, high-impact research has highlighted the specific value of 9-aminoacridine compounds in the emerging field of cancer immunotherapy. Studies have identified that certain derivatives can selectively abrogate the suppressive function of regulatory T cells (Tregs) within the tumor microenvironment. They achieve this by downregulating the transcription factor FoxP3, which is the master regulator of Treg development and function. By interfering with FoxP3's DNA-binding activity, these compounds inhibit Treg-mediated immunosuppression, thereby potentially unleashing the body's own anti-tumor immune response . This makes this compound a compound of interest for immunologists and cancer researchers exploring small-molecule approaches to modulate the immune system. In addition to its immunomodulatory potential, research on structurally related 3,9-disubstituted acridines shows strong inhibitory activity against topoisomerase I, an enzyme critical for DNA replication. These compounds have demonstrated potent antiproliferative effects against a broad panel of human cancer cell lines, with some analogues showing activity in the nanomolar range (e.g., GI50 of 18.6 nM in MCF7 breast cancer cells) . The planar acridine ring system intercalates into DNA, while the substituents at the 9-position (such as the 4-fluorophenyl group) can be tailored to enhance biological activity, specificity, and physicochemical properties like lipophilicity. This versatility makes this compound a valuable chemical tool for researchers in chemical biology and medicinal chemistry who are studying nucleic acid interactions, enzyme inhibition, and developing novel targeted therapies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62382-99-4

Molecular Formula

C19H13FN2

Molecular Weight

288.3 g/mol

IUPAC Name

N-(4-fluorophenyl)acridin-9-amine

InChI

InChI=1S/C19H13FN2/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)

InChI Key

WWNKWWZKEHPLLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Acridin 9 Amine

Direct Synthesis of N-(4-fluorophenyl)acridin-9-amine

The direct synthesis of this compound typically involves the reaction of 9-chloroacridine (B74977) with 4-fluoroaniline (B128567). This nucleophilic substitution reaction is a common method for preparing 9-aminoacridine (B1665356) derivatives. nih.gov

Reaction Pathways and Optimization of Synthetic Conditions

The primary pathway for the synthesis of this compound is the condensation of 9-chloroacridine with 4-fluoroaniline. Optimization of this reaction often involves exploring different solvents, temperatures, and the use of catalysts to improve yield and purity. For instance, the reaction can be carried out in phenol (B47542) at elevated temperatures. nih.gov

Recent advancements have focused on developing more efficient and environmentally friendly synthetic methods. nih.gov This includes the optimization of reaction times, temperatures, and the molar ratios of reactants to maximize the yield of the desired product while minimizing the formation of byproducts.

Catalytic Systems and Green Chemistry Approaches in Synthesis

To enhance the efficiency and sustainability of the synthesis of acridine (B1665455) derivatives, various catalytic systems have been explored. These include the use of copper or palladium catalysts in cross-coupling reactions, which can offer milder reaction conditions and broader substrate scope compared to traditional methods. nih.gov

Green chemistry principles are increasingly being applied to the synthesis of pharmacologically active compounds. researchgate.net For this compound and its analogues, this involves the use of greener solvents, such as water or ethanol, and the development of one-pot syntheses to reduce waste and energy consumption. nih.govnih.gov Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and higher yields. nih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with improved biological profiles.

Acridine Ring Modifications and Substituent Effects

Modifications to the acridine ring system can significantly impact the properties of the resulting compounds. The introduction of various substituents on the acridine core can alter its electronic and steric properties, influencing its interaction with biological targets. researchgate.netnih.gov For example, the synthesis of 9-substituted acridines can be achieved through methods like the Bernthsen synthesis, which involves reacting diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride. nih.gov The reactivity of the acridine ring, particularly at the C-9 and N-10 positions, allows for a variety of chemical modifications. nih.gov

Table 1: Examples of Acridine Ring Modifications and their Synthetic Methods

ModificationSynthetic MethodReference
9-MethylacridineFriedlander synthesis from the salt of anthranilic acid and 2-cyclohexenone. nih.gov
9-CarboxyacridineUllmann condensation followed by cyclization and oxidation. nih.gov
9-PhenylacridinesC-Acylated diphenylamine treated with I2/HI. nih.gov
4,9-DiaminoacridinesMulti-step synthesis involving nucleophilic aromatic substitution. nih.gov

Substituent Variations on the Phenyl Ring

Table 2: Examples of Synthesized 9-Anilinoacridine (B1211779) Derivatives with Phenyl Ring Substitutions

Phenyl Ring SubstituentStarting MaterialsReference
4-Amino9-Chloroacridine and p-phenylenediamine nih.gov
Various substituents9-Chloroacridine and corresponding substituted anilines researchgate.netnih.gov

Design and Synthesis of Hybrid Structures Incorporating the Acridin-9-amine Motif

Hybrid molecules that combine the acridin-9-amine scaffold with other pharmacologically active moieties are a promising strategy for developing new therapeutic agents. nih.gov These hybrid structures are designed to interact with multiple biological targets or to enhance specific properties of the parent molecule.

For example, hybrid compounds have been synthesized by linking the acridine core to other heterocyclic systems like piperazine (B1678402) or by incorporating amino acid and peptide fragments. nih.govnih.govnih.gov The synthesis of these hybrids often involves multi-step reaction sequences, including the initial formation of the acridine-9-amine core followed by coupling with the desired molecular fragment. Solid-phase synthesis has been utilized for the preparation of acridine-peptide conjugates. nih.gov Another approach involves creating Schiff base derivatives from compounds like 4-aminoantipyrine, which can then be used to form more complex heterocyclic structures. chemrevlett.comchemrevlett.comresearchgate.net

Mechanistic Studies of Synthetic Pathways

The formation of the key intermediate, 9-chloroacridine, often begins with the synthesis of N-phenylanthranilic acid. A common pathway to this precursor is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid with an aniline. acs.orgnih.gov The mechanism of the Ullmann condensation is complex and has been the subject of extensive study. It is generally accepted to proceed through a series of steps involving copper(I) species. byjus.comorganic-chemistry.orgwikipedia.org The reaction is initiated by the formation of a copper(I) salt of the aniline. This is followed by an oxidative addition of the aryl halide to the copper(I) complex, forming a copper(III) intermediate. Subsequent reductive elimination from this intermediate yields the N-aryl bond of N-phenylanthranilic acid and regenerates a copper(I) species, completing the catalytic cycle. wikipedia.orgacs.org

Once N-phenylanthranilic acid is formed, it undergoes cyclization, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid, to yield 9-acridone. The subsequent reaction with a chlorinating agent, often POCl₃, converts 9-acridone into the highly reactive 9-chloroacridine intermediate. acs.org

The final and crucial step in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 9-chloroacridine and 4-fluoroaniline. The acridine ring system is electron-deficient, particularly at the C-9 position, due to the influence of the heterocyclic nitrogen atom. This makes the C-9 position highly electrophilic and susceptible to attack by nucleophiles. google.com

The mechanism of this substitution can proceed via two distinct pathways, largely dependent on the reaction conditions, specifically the solvent and reagents used.

Pathway A: Direct Nucleophilic Aromatic Substitution

In the absence of activating reagents like phenol, the reaction is believed to follow a classical SNAr mechanism. The nitrogen atom of 4-fluoroaniline acts as the nucleophile, attacking the electron-deficient C-9 carbon of 9-chloroacridine. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the electron-deficient acridine ring system. In the final, typically rapid step, the chloride ion is eliminated, and the aromaticity of the acridine ring is restored, yielding the final product, this compound.

Pathway B: Phenol-Mediated Substitution

In many reported syntheses of 9-aminoacridine derivatives, phenol is employed as a solvent or a reagent. nih.gov In this scenario, a different mechanistic pathway is operative. Phenol first acts as a nucleophile, reacting with 9-chloroacridine to displace the chloride and form a more reactive 9-phenoxyacridine (B3049667) intermediate. nih.gov This intermediate is more susceptible to nucleophilic attack by the amine than the starting 9-chloroacridine. The subsequent reaction of 9-phenoxyacridine with 4-fluoroaniline proceeds, displacing the phenoxy group to form the final product. This two-step process—activation followed by substitution—is often more efficient and leads to higher yields, as direct reaction with the amine can be sluggish. nih.gov

Table of Mechanistic Steps and Intermediates

StepReaction TypeReactantsKey Intermediate(s)Product
1Ullmann Condensation2-Chlorobenzoic acid, Aniline, Copper catalystCopper(I) anilide, Copper(III) intermediateN-Phenylanthranilic acid
2Cyclization/DehydrationN-Phenylanthranilic acid, POCl₃-9-Acridone
3Chlorination9-Acridone, POCl₃-9-Chloroacridine
4aNucleophilic Aromatic Substitution (Direct)9-Chloroacridine, 4-FluoroanilineMeisenheimer complexThis compound
4bNucleophilic Aromatic Substitution (Phenol-mediated)9-Chloroacridine, Phenol, 4-Fluoroaniline9-PhenoxyacridineThis compound

Structure Activity Relationship Sar Studies of N 4 Fluorophenyl Acridin 9 Amine and Its Derivatives

Correlating Structural Features with Biological Activities

At the heart of understanding the SAR of N-(4-fluorophenyl)acridin-9-amine lies the correlation of its distinct structural components with its observed biological actions. The planar acridine (B1665455) scaffold, the attached N-phenyl ring, and the strategically placed fluorine atom all play critical roles.

The acridine core, a flat, three-ring aromatic system, is a fundamental determinant of the biological activity of this class of compounds. This planarity is not merely a passive feature; it is essential for a key molecular interaction known as DNA intercalation. researchgate.net This process involves the insertion of the flat acridine molecule between the base pairs of the DNA double helix, akin to a book being slotted into a shelf. researchgate.net

This intercalation disrupts the normal function of DNA, interfering with processes like replication and transcription, which are vital for cell proliferation. researchgate.net The ability of the acridine scaffold to engage in these strong π-π stacking interactions with DNA base pairs is a prerequisite for the antitumor activity observed in many 9-anilinoacridine (B1211779) derivatives. researchgate.net Any significant deviation from this planarity would hinder its ability to fit within the DNA structure, thereby diminishing its biological effect.

The N-phenyl group attached at the 9-position of the acridine ring, and specifically the fluorine atom at its 4-position, are not mere decorations. They are critical modulators of the compound's biological activity. The anilino ring is thought to reside in the minor groove of the DNA helix when the acridine core intercalates, allowing for further interactions that can enhance binding affinity and specificity. nih.gov

The nature and position of substituents on this phenyl ring can significantly influence the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological targets. nih.gov Electron-donating or electron-withdrawing groups can alter the electron density of the molecule, which in turn affects its binding characteristics. nih.gov

The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to fine-tune a drug's properties. Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity. In a series of acridine N-acylhydrazone derivatives, the introduction of a fluorine atom on the phenyl ring (compound 3b ) resulted in the highest metabolic activity inhibition in A549 cancer cells compared to its non-substituted, chloro-, and bromo-substituted counterparts, highlighting the positive influence of the fluoro-substituent. mdpi.com

Table 1: Comparative cytotoxic activity of halogen-substituted acridine N-acylhydrazone derivatives on A549 lung cancer cells after 48 hours of treatment. Data sourced from a study on acridine N-acylhydrazone derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

To move beyond qualitative observations and establish a more predictive understanding of SAR, researchers employ Quantitative Structure-Activity Relationship (QSAR) modeling. This computational technique aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov

For 9-anilinoacridine derivatives, QSAR studies have been instrumental in identifying the key physicochemical parameters that govern their antitumor activity. nih.gov These models often incorporate descriptors such as hydrophobicity (the tendency of a molecule to repel water), electronic effects of substituents (as described by Hammett parameters), and steric parameters that quantify the size and shape of different parts of the molecule. nih.gov

A notable finding from QSAR analyses of 9-anilinoacridines is that while hydrophobicity plays a role, it is not the dominant factor in determining in vivo potency. nih.gov Instead, the electronic properties of the substituents on the anilino ring and, most significantly, the steric influences of groups at various positions on the acridine and anilino rings, are of paramount importance. nih.gov These findings strongly suggest that the biological target is not just DNA, but likely involves a ternary complex with an enzyme, such as topoisomerase II, where steric fit is crucial. nih.gov

Rational Design Principles for Modulating Specific Biological Activities

The insights gained from SAR and QSAR studies form the foundation for the rational design of new and improved derivatives of this compound. Instead of relying on serendipity, medicinal chemists can use this knowledge to purposefully design molecules with enhanced potency, selectivity, or other desirable properties.

For example, understanding the importance of the steric environment around the anilino ring allows for the strategic placement of substituents to optimize interactions within the minor groove of DNA or with the active site of a target enzyme. nih.gov If a particular biological activity is found to be enhanced by an electron-withdrawing group at a specific position, new analogs can be synthesized that incorporate this feature.

A practical application of rational design is the development of pyrazole-substituted 9-anilinoacridine derivatives. biolifesas.org By identifying the estrogen receptor alpha (ERα) as a key target in certain breast cancers, researchers used computational methods to design and synthesize novel compounds with the potential to inhibit this receptor. biolifesas.org This targeted approach, guided by an understanding of the structure of the receptor and the SAR of the acridine scaffold, led to the identification of a lead compound with significant cytotoxicity against a breast cancer cell line. biolifesas.org This exemplifies how rational design principles can be applied to modulate the biological activities of the this compound framework to address specific therapeutic needs.

Computational and Theoretical Investigations of N 4 Fluorophenyl Acridin 9 Amine

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-fluorophenyl)acridin-9-amine, this would involve simulating its interaction with a biological target, typically a protein or a nucleic acid.

Research on related acridine (B1665455) derivatives has shown that they are of significant interest for their potential as therapeutic agents, particularly due to their ability to intercalate with DNA and inhibit enzymes such as topoisomerase. For instance, various 9-aminoacridine (B1665356) derivatives have been docked against human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease, to predict their binding affinity and interaction modes. These studies typically identify key amino acid residues within the active site that form hydrogen bonds or hydrophobic interactions with the acridine scaffold and its substituents.

A hypothetical molecular docking study of this compound would likely investigate its binding to targets such as DNA, topoisomerase II, or various protein kinases. The results would be presented in a data table format, as shown below, detailing the binding energy, which indicates the stability of the complex, and the specific interactions observed.

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
Hypothetical Target 1Data not availableData not availableData not available
Hypothetical Target 2Data not availableData not availableData not available

Molecular Dynamics Simulations of this compound-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-target complex over time. MD simulations provide insights into the stability of the binding pose predicted by docking, the conformational changes in both the ligand and the target upon binding, and the role of solvent molecules.

For related acridine-DNA complexes, MD simulations have been used to analyze the stability of the intercalated complex, the unwinding of the DNA helix, and the specific hydrogen bonding patterns that are maintained over the simulation period. Key parameters analyzed in such simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.

A theoretical MD simulation study on an this compound-target complex would provide data on its dynamic stability, which could be summarized as follows:

Simulation ParameterValueInterpretation
Average RMSD of ComplexData not availableIndicates the overall stability of the complex over the simulation time.
Average RMSF of LigandData not availableHighlights the flexibility of different parts of the this compound molecule within the binding site.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. These calculations can provide a deep understanding of the structure, stability, and reactivity of this compound.

Studies on the parent 9-aminoacridine have utilized quantum crystallography and DFT to analyze the influence of protonation on its electronic characteristics. sigmaaldrich.comnih.gov These investigations detail how protonation alters the electron density distribution and intermolecular interactions, which are crucial for the compound's behavior in a biological environment. sigmaaldrich.comnih.gov

For this compound, DFT calculations could be used to determine key quantum chemical parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps to predict sites for electrophilic and nucleophilic attack.

A summary of hypothetical quantum chemical data for this compound is presented below.

Quantum Chemical ParameterCalculated ValueSignificance
HOMO EnergyData not availableRegion of the molecule most likely to donate electrons.
LUMO EnergyData not availableRegion of the molecule most likely to accept electrons.
HOMO-LUMO Energy Gap (ΔE)Data not availableIndicator of chemical reactivity and stability.
Dipole MomentData not availableMeasure of the overall polarity of the molecule.

Cheminformatics and Predictive Modeling of Analogues

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. In the context of this compound, cheminformatics tools could be used to build predictive models for the biological activity or physicochemical properties of its analogues.

By creating a library of virtual analogues with modifications to the fluorophenyl ring or the acridine core, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate the structural features of the molecules with their biological activity, allowing for the rational design of new compounds with improved properties. While specific predictive models for this compound are not documented, the general approach is widely applied in drug discovery for related compound series.

A hypothetical cheminformatics study might involve the generation of molecular descriptors for a series of analogues and the development of a predictive model, the performance of which would be evaluated by statistical parameters.

Model ParameterValueDescription
Correlation Coefficient (R²)Data not availableIndicates how well the model explains the variance in the observed activity.
Cross-validated R² (Q²)Data not availableMeasures the predictive power of the model.

Advanced Applications of N 4 Fluorophenyl Acridin 9 Amine in Chemical Biology Research

Development as Fluorescent Probes for Biomolecular Studies

The inherent fluorescence of the acridine (B1665455) core makes it an excellent starting point for the development of molecular probes. nih.govwikipedia.org 9-Aminoacridine (B1665356) derivatives are noted for their strong fluorescence and have been used historically as dyes and pH indicators. wikipedia.org The substitution at the 9-amino position with a fluorophenyl group modulates the electronic and photophysical properties of the acridine ring system, allowing for the fine-tuning of its fluorescence characteristics for specific biological applications.

The fluorescence of N-(4-fluorophenyl)acridin-9-amine originates from its rigid, planar, and extensive π-electron conjugated system. google.com This structure allows for efficient absorption of light and subsequent emission at a longer wavelength. The utility of this compound as a probe lies in the sensitivity of its fluorescence to the local environment.

The primary sensing mechanism involves changes in fluorescence output—either intensity (quenching or enhancement) or wavelength—upon interaction with a target biomolecule or ion. A well-documented interaction for 9-aminoacridines is binding to DNA. This binding can occur in multiple ways: intercalation between base pairs and binding to the DNA backbone. nih.gov These interactions alter the dye's microenvironment, leading to changes in its fluorescence decay and lifetime. nih.govcapes.gov.br For instance, the binding of 9-aminoacridine to DNA can be resolved into multiple lifetime components, indicating different binding states within the DNA structure. capes.gov.br

Furthermore, the acridine scaffold can be functionalized with specific recognition moieties to create highly selective chemosensors. When this recognition unit binds to its target analyte, it triggers a conformational or electronic change that is transduced to the acridin-9-amine fluorophore, resulting in a measurable optical signal. researchgate.net Common mechanisms include:

Chelation-Enhanced Fluorescence Quenching (CHEQ): The binding of a metal ion to a chelating group attached to the acridine can cause significant fluorescence quenching. rsc.org This has been effectively used to detect copper ions (Cu²⁺). rsc.orgrsc.org

Photoinduced Electron Transfer (PET): In the absence of the analyte, fluorescence is quenched by an electron transfer process. Binding of the analyte to the receptor part of the sensor can inhibit PET, "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): Changes in the local environment's polarity, often induced by binding events, can alter the ICT character of the excited state, leading to shifts in the emission wavelength. The photophysical properties of related amino-substituted aromatic systems are known to be highly sensitive to solvent polarity. rsc.org

These principles allow for the rational design of probes based on the this compound structure for detecting specific ions, biomolecules, and even changes in the cellular microenvironment.

The ability of 9-aminoacridine derivatives to stain cells and subcellular compartments has been recognized for decades. nih.gov They show strong metachromatic properties and can accumulate in specific cellular regions. nih.gov For example, 9-aminoacridines are known to accumulate in cytoplasmic vacuoles and show high fluorescence in basophilic structures, making them useful for general cytochemistry and the identification of cancer cells. nih.gov

The development of more sophisticated probes has enabled the visualization of specific ions and processes within living cells. Acridine-based chemosensors have been successfully applied to the imaging of metal ions like Fe³⁺ and Ni²⁺ in living cells, demonstrating their utility in tracking these important biological species. researchgate.netnih.gov The parent compound, 9-aminoacridine, has also been used as a fluorescent probe to monitor the electrical diffuse layer associated with mitochondrial membranes, providing insights into membrane electrostatics. nih.gov Given these precedents, this compound and its derivatives hold significant potential for creating targeted probes for the dynamic imaging of specific analytes and localization of biological targets within complex cellular environments.

This compound as a Scaffold for Ligand Design and Optimization

The acridine ring system is considered a privileged pharmacophore in medicinal chemistry due to its wide range of biological activities, including anticancer, antimalarial, and antiviral properties. nih.govnih.govresearchgate.net The planar structure of this compound allows it to function as an effective DNA intercalator, a mechanism that inhibits DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cancer cells. nih.gov Beyond simple intercalation, acridine derivatives are known to inhibit critical enzymes involved in DNA maintenance, such as topoisomerases and telomerase. nih.govgoogle.com

The this compound structure serves as a versatile scaffold for ligand design. The acridine core typically acts as the primary pharmacophore responsible for the main biological action (e.g., DNA intercalation or enzyme inhibition), while the N-(4-fluorophenyl) group provides a key vector for chemical modification. By synthesizing analogues with different substituents on the phenyl ring or the acridine core, chemists can optimize various properties, including:

Potency and Selectivity: Modifications can enhance binding affinity for a specific biological target over others.

Pharmacokinetics: Adjusting lipophilicity and other physicochemical properties can improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Multi-Targeting: The scaffold can be elaborated to interact with multiple targets simultaneously, a strategy of increasing interest in cancer therapy.

This approach has been successfully used to develop novel therapeutics. For example, by modifying the 9-anilinoacridine (B1211779) scaffold (a close relative), researchers have created dual inhibitors of Src and MEK kinases, which are important targets in cancer signaling pathways. researchgate.net In another example, the acridine core was linked via a polyamine chain to testosterone (B1683101) to create a trifunctional molecule designed to target the androgen receptor and DNA simultaneously in prostate cancer cells. hud.ac.uk These studies highlight how the this compound scaffold can be systematically optimized to produce potent and selective ligands for complex biological targets.

Table 1: Examples of Ligand Design Based on the Acridine Scaffold
Target(s)Design StrategyTherapeutic GoalReference
Src and MEK KinasesSynthesis of 9-anilinoacridines with phenyl-urea moieties to create multi-target inhibitors.Combined inhibition of key cancer signaling pathways. researchgate.net
Androgen Receptor and DNAConjugation of an acridine intercalator to testosterone via a polyamine linker.Trifunctional agent to target prostate cancer cells. hud.ac.uk
Topoisomerase IIDesign of 9-anilinoacridines to inhibit the enzyme and avoid bio-oxidation.Development of anticancer agents with long duration of action. google.com

Exploration in Biosensing and Analytical Chemistry

Beyond cellular imaging, the this compound framework is valuable for developing chemosensors for broader applications in analytical chemistry, including environmental monitoring. The core principle remains the same: coupling the acridine fluorophore to a selective analyte receptor to produce a measurable change in fluorescence upon binding. researchgate.net

Researchers have developed a variety of acridine-based fluorescent chemosensors for the selective detection of metal ions in aqueous solutions. researchgate.netrsc.org These sensors often exhibit high sensitivity and selectivity, with detection limits in the micromolar or even nanomolar range, making them practical for real-world applications such as testing drinking water quality. rsc.orgnih.gov For example, specific acridine derivatives have been designed to selectively detect Fe³⁺ and Ni²⁺ with detection limits of 4.13 μM and 1.52 μM, respectively, which are below the maximum levels permitted by the EPA in drinking water. nih.gov Another sensor for Cu²⁺ demonstrated a detection limit of 0.12 μM in an aqueous buffer solution. rsc.orgrsc.org The success of these related compounds underscores the potential of this compound as a platform for creating a new generation of robust and sensitive analytical tools.

Table 2: Performance of Selected Acridine-Based Fluorescent Chemosensors
AnalyteSensing MechanismDetection LimitMediumReference
Fe³⁺Fluorescence Response4.13 μMAqueous Solution nih.gov
Ni²⁺Fluorescence Response1.52 μMAqueous Solution nih.gov
Cu²⁺Fluorescence Quenching (CHEQ)0.12 μMHEPES Buffer (Aqueous) rsc.orgrsc.org
Zn²⁺ / Cd²⁺Chelation Enhancement of Fluorescence (CHEF)Not specifiedH₂O/CH₃CN tandfonline.com

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for Novel N-(4-fluorophenyl)acridin-9-amine Derivatives

The synthesis of novel derivatives of this compound is a cornerstone for expanding its therapeutic applications. Future synthetic endeavors are expected to move beyond simple substitutions to more complex molecular architectures.

One promising approach involves the use of "click chemistry" to create libraries of triazole-linked acridine (B1665455) compounds. This method offers a high degree of efficiency and selectivity, allowing for the rapid generation of diverse molecular structures. acs.org Structure-based modeling can be employed in tandem with click chemistry to design derivatives with enhanced selectivity for specific biological targets, such as human telomeric quadruplex DNA. acs.org

Another emerging strategy is the development of hybrid molecules that combine the acridin-9-amine core with other pharmacologically active moieties. For instance, the conjugation of this compound with porphyrin ring systems could yield potent photosensitizers for photodynamic therapy. nih.gov Similarly, creating hybrids with chalcones has shown promise in suppressing melanoma cell progression. semanticscholar.org

High-Throughput Screening and Combinatorial Library Design for Target Discovery

To accelerate the discovery of new therapeutic applications for this compound derivatives, high-throughput screening (HTS) and combinatorial library design are indispensable tools. These approaches enable the rapid evaluation of large numbers of compounds against a wide array of biological targets.

The design of combinatorial libraries is increasingly guided by computational methods. nih.gov Virtual screening and in silico docking can predict the binding affinity of designed molecules for specific targets, thereby prioritizing the synthesis of compounds with the highest probability of success. nih.gov This computational pre-selection significantly enhances the efficiency of the drug discovery process. Python-based methods have been developed for the rapid generation of virtual libraries, further streamlining this process. nih.gov

Dynamic combinatorial chemistry (DCC) represents another innovative approach. rsc.org In DCC, the library members are in equilibrium, and the addition of a biological target can shift the equilibrium towards the best-binding compound. rsc.org This method not only identifies potent ligands but also provides insights into the nature of the binding interactions.

The screening of these libraries can be performed using a variety of assays, including cell-based assays to assess cytotoxicity and antiproliferative activity, as well as biochemical assays to measure the inhibition of specific enzymes. nih.govnih.gov For example, acridine derivatives have been screened for their activity against various cancer cell lines, including human gastric cancer cells (MGC-803) and bladder cancer cells (T24). nih.gov

Advanced Biophysical Characterization of Molecular Interactions

A deep understanding of how this compound and its derivatives interact with their biological targets is crucial for rational drug design. Advanced biophysical techniques provide detailed insights into these molecular interactions.

Fluorescence spectroscopy is a powerful tool for studying the binding of acridine derivatives to biomolecules. The intrinsic fluorescence of the acridine ring system is sensitive to its local environment, providing a means to monitor binding events and determine binding parameters. nih.gov For instance, fluorescence quenching studies can be used to investigate the interaction of these compounds with proteins like human serum albumin (HSA). mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the complexes formed between acridine derivatives and their targets. nih.gov 1H NMR can be used to study the binding of these compounds to amino acids and DNA. nih.gov

Circular dichroism (CD) spectroscopy is particularly useful for investigating the interactions of these compounds with DNA. nih.gov CD measurements can reveal whether a compound binds to DNA through intercalation and can provide information about the conformational changes induced in the DNA upon binding. nih.gov

Other techniques such as UV-visible spectroscopy and mass spectrometry also play important roles in characterizing these interactions. nih.gov For example, a FRET-based melting assay can be used to assess the selectivity of acridine derivatives for different DNA structures, such as quadruplex versus duplex DNA. acs.org

Exploration of Novel Biological Targets and Pathway Modulation

While the ability of acridine derivatives to intercalate into DNA and inhibit topoisomerases is well-established, future research will focus on identifying novel biological targets and understanding their impact on various cellular pathways. researchgate.net

The planar structure of the acridine ring makes it a versatile scaffold for targeting a range of biological molecules. nih.gov For example, acridine derivatives have been investigated as inhibitors of kinases such as Src and MEK, which are involved in cancer cell signaling pathways. researchgate.net The development of multi-target inhibitors, which can simultaneously modulate different targets, is a promising strategy for cancer therapy. researchgate.net

Acridine-based compounds have also shown potential as modulators of P-glycoprotein, a transmembrane efflux pump associated with multidrug resistance in cancer. nih.gov By inhibiting P-glycoprotein, these compounds could enhance the efficacy of other anticancer drugs.

Furthermore, the antiproliferative effects of some acridine derivatives have been linked to the modulation of signaling pathways such as the ERK1/2, JNK, and p38 MAPK pathways. semanticscholar.org Chalcone-acridine hybrids, for instance, have been shown to induce G2/M cell cycle arrest and apoptosis in melanoma cells through the modulation of these pathways. semanticscholar.org

Investigation of Synergistic Effects in Complex Biological Systems

The therapeutic potential of this compound derivatives may be significantly enhanced when used in combination with other therapeutic agents. Investigating these synergistic effects in complex biological systems is a critical area for future research.

Combination therapy can offer several advantages, including increased efficacy, reduced toxicity, and the potential to overcome drug resistance. For example, combining a PARP inhibitor with an HDAC inhibitor has shown enhanced anticancer effects. researchgate.net Given that acridine derivatives have been shown to inhibit both PARP and HDAC, designing single molecules that target both enzymes is a promising avenue. researchgate.net

The study of synergistic effects requires sophisticated experimental models that can mimic the complexity of biological systems. This includes the use of co-culture systems, 3D cell cultures, and in vivo animal models. The zebrafish model, for instance, has been used to evaluate the cytotoxicity and anti-angiogenic effects of acridine-triazole and acridine-thiadiazole derivatives. nih.gov

By systematically exploring combinations of this compound derivatives with other drugs, researchers can identify novel therapeutic strategies for a wide range of diseases, including cancer and infectious diseases.

Q & A

Basic: What synthetic methodologies are recommended for N-(4-fluorophenyl)acridin-9-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions. A common route includes:

  • Step 1: Condensation of 4-fluorobenzaldehyde with an acridine precursor (e.g., 9-aminoacridine) under basic conditions to form the imine linkage.
  • Step 2: Purification via column chromatography or recrystallization.
    Optimization Tips:
  • Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Adjust pH to 8–10 with bases like KOH to facilitate nucleophilic substitution.
  • Monitor reaction progress using TLC or HPLC to minimize side products.
    Reference: Similar fluorophenyl-acridine derivatives were synthesized via condensation reactions .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm in 1^1H NMR).
  • Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • UV-Vis Spectroscopy: Analyze π-π* transitions of the acridine core (λ~350–400 nm).
  • X-ray Crystallography: Resolve 3D structure and intermolecular interactions (if crystalline).
    Data Table:
ParameterExpected Value/Feature
1^1H NMR (δ)7.2–8.5 ppm (aromatic protons)
ESI-MS (m/z)~323.3 (C19_{19}H14_{14}FN2_2)
UV-Vis (λ max)365 nm (acridine core)
Reference: Structural validation methods align with acridine derivatives .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:
SAR Design Framework:

Core Modifications: Vary substituents on the acridine (e.g., methyl, nitro) and fluorophenyl groups.

Biological Assays: Test anti-inflammatory (carrageenan-induced paw edema) and anticancer (MTT assay) activities .

Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like DNA topoisomerase II.

Data Analysis: Correlate substituent electronegativity/logP with IC50_{50} values.
Example Finding: Fluorine at the para position enhances DNA intercalation due to increased electronegativity .

Advanced: How can contradictory data on biological activity across studies be resolved?

Answer:
Strategies:

  • Standardize Assay Conditions: Control variables like cell line (e.g., HeLa vs. MCF-7) or solvent (DMSO concentration ≤1%).
  • Validate Purity: Use HPLC (>98% purity) to rule out impurity-driven artifacts.
  • Comparative Studies: Benchmark against known acridine derivatives (e.g., 9-aminoacridine) under identical conditions .
    Case Example: Discrepancies in cytotoxicity may arise from variations in mitochondrial vs. nuclear targeting; use confocal microscopy to localize the compound .

Advanced: What experimental and computational methods elucidate DNA interaction mechanisms?

Answer:
Methodology:

  • Fluorescence Quenching: Measure changes in ethidium bromide-DNA fluorescence upon compound addition.
  • Circular Dichroism (CD): Detect perturbations in DNA’s B-form structure.
  • Molecular Dynamics (MD): Simulate intercalation dynamics (e.g., using GROMACS).
    Key Finding: Acridine derivatives with planar fluorophenyl groups show stronger intercalation (∆G ~ -8 kcal/mol) .

Basic: What are key considerations for designing anti-inflammatory activity assays?

Answer:
In Vivo Models:

  • Carrageenan-Induced Paw Edema: Measure volume reduction at 3–6 hours post-administration (dose: 10–50 mg/kg).
  • Acetic Acid Writhing Test: Count abdominal contractions in mice (dose: 20 mg/kg).
    In Vitro Models:
  • COX-2 Inhibition Assay: Use ELISA to quantify prostaglandin E2_2 suppression.
    Controls: Include indomethacin (10 mg/kg) as a positive control .

Advanced: How to optimize solubility and bioavailability for in vivo studies?

Answer:
Strategies:

  • Salt Formation: Use hydrochloride salts (improves aqueous solubility) .
  • Nanoparticle Encapsulation: Employ PLGA nanoparticles (size: 150–200 nm) for sustained release.
  • logP Adjustment: Introduce hydrophilic groups (e.g., -OH, -COOH) without disrupting the acridine core.
    Validation: Monitor plasma concentration via LC-MS/MS over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.